molecular formula C12H13N5O B14588334 Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- CAS No. 61186-47-8

Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-

Cat. No.: B14588334
CAS No.: 61186-47-8
M. Wt: 243.26 g/mol
InChI Key: LXOBHJQLYCBLDO-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is particularly interesting due to its unique structure, which includes an azido group and a hexahydro-pyrroloindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- typically involves the reaction of tryptophols and Nα-acetyltryptamines with iodine azide. For instance, the reaction of 2-methyltryptophol with iodine azide yields 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole, which can isomerize to 2-azidomethyltryptophol in acetic acid at room temperature . Similarly, Nα-acetyl-2-methyltryptamine can produce 1-acetyl-3a-azido-8a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- undergoes various chemical reactions, including nucleophilic substitution and cyclization. For example, the reaction with iodine azide is a nucleophilic substitution that introduces the azido group .

Common Reagents and Conditions:

    Iodine azide: Used for introducing the azido group.

    Acetic acid: Used as a solvent and for isomerization reactions.

    2-methyltryptophol and Nα-acetyl-2-methyltryptamine: Starting materials for the synthesis.

Major Products:

Mechanism of Action

The mechanism of action of Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- involves its interaction with molecular targets in biological systems. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies . The indole core can interact with various enzymes and receptors, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- is unique due to its specific combination of an azido group and a hexahydro-pyrroloindole core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .

Properties

CAS No.

61186-47-8

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

1-(8b-azido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone

InChI

InChI=1S/C12H13N5O/c1-8(18)17-7-6-12(15-16-13)9-4-2-3-5-10(9)14-11(12)17/h2-5,11,14H,6-7H2,1H3

InChI Key

LXOBHJQLYCBLDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1NC3=CC=CC=C32)N=[N+]=[N-]

Origin of Product

United States

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